molecular formula C25H24N2O4S2 B2957020 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane CAS No. 380847-06-3

1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane

Cat. No.: B2957020
CAS No.: 380847-06-3
M. Wt: 480.6
InChI Key: MSIVJNAYNYSLBC-UHFFFAOYSA-N
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Description

1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane is an organic compound characterized by the presence of two naphthalen-2-ylsulfonyl groups attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with naphthalen-2-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1,4-diazepane+2naphthalen-2-ylsulfonyl chlorideThis compound+2HCl\text{1,4-diazepane} + 2 \, \text{naphthalen-2-ylsulfonyl chloride} \rightarrow \text{this compound} + 2 \, \text{HCl} 1,4-diazepane+2naphthalen-2-ylsulfonyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The naphthalen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted diazepane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the diazepane ring can interact with cellular membranes, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(naphthalen-1-ylsulfonyl)-1,4-diazepane
  • 1,4-Bis(phenylsulfonyl)-1,4-diazepane
  • 1,4-Bis(toluenesulfonyl)-1,4-diazepane

Uniqueness

1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane is unique due to the presence of naphthalen-2-ylsulfonyl groups, which provide distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1,4-bis(naphthalen-2-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c28-32(29,24-12-10-20-6-1-3-8-22(20)18-24)26-14-5-15-27(17-16-26)33(30,31)25-13-11-21-7-2-4-9-23(21)19-25/h1-4,6-13,18-19H,5,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIVJNAYNYSLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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